4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
CAS No.: 849052-15-9
Cat. No.: VC3746578
Molecular Formula: C15H16BClO3
Molecular Weight: 290.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849052-15-9 |
|---|---|
| Molecular Formula | C15H16BClO3 |
| Molecular Weight | 290.5 g/mol |
| IUPAC Name | [4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid |
| Standard InChI | InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3 |
| Standard InChI Key | UDKYOMYSPIEDTK-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is characterized by its unique structural arrangement featuring a phenyl ring with a boronic acid group, two methyl substituents, and a 2'-chlorobenzyloxy moiety. This specific substitution pattern contributes to its chemical behavior and reactivity profile in various reactions.
The compound is identified by several key parameters:
| Property | Value |
|---|---|
| CAS Number | 849052-15-9 |
| Molecular Formula | C15H16BClO3 |
| Molecular Weight | 290.5 g/mol |
| IUPAC Name | [4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid |
| Standard InChI | InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3 |
| Standard InChIKey | UDKYOMYSPIEDTK-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O |
The compound features a boronic acid group (-B(OH)2) at the para position of a phenyl ring, with methyl groups at the meta positions (3 and 5) and a 2'-chlorobenzyloxy group at position 4. The chlorine atom at the ortho position of the benzyl group creates distinct electronic and steric properties that differentiate this compound from its isomers.
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid typically proceeds through established methodologies for preparing functionalized boronic acids. The general approach involves the reaction of a phenylboronic acid precursor with a chlorobenzyloxy derivative under appropriate conditions.
Specific Synthetic Routes
A common synthetic pathway involves palladium-catalyzed borylation reactions. This approach typically includes:
-
Reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst
-
Subsequent hydrolysis to form the boronic acid functional group
-
Introduction of the 2'-chlorobenzyloxy moiety through appropriate etherification reactions
While specific reaction conditions may vary depending on the desired yield and purity, these synthetic routes generally provide access to the target compound with good efficiency and selectivity.
Chemical Properties and Reactivity
Physical Characteristics
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid typically exists as a crystalline solid at room temperature. Its physical properties are influenced by the presence of the boronic acid group, which can participate in hydrogen bonding interactions, and the chlorobenzyloxy moiety, which affects the compound's solubility profile.
Reactivity Profile
The reactivity of this compound is dominated by the boronic acid functional group, which serves as a Lewis acid due to the electron-deficient boron center. This property enables various transformations including:
-
Nucleophilic additions
-
Transmetalation reactions
-
Formation of coordinated complexes
-
Condensation reactions with alcohols and amines
The 2'-chlorobenzyloxy group introduces additional reactivity patterns through potential halogen-mediated interactions and provides a handle for further functionalization through various transformations.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid lies in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides, providing access to complex molecular structures.
The general reaction scheme can be represented as:
R-B(OH)2 + R'-X → R-R' + XB(OH)2
Where R represents the 4-(2'-chlorobenzyloxy)-3,5-dimethylphenyl moiety and R'-X is typically an aryl or vinyl halide. This reaction proceeds under relatively mild conditions and exhibits high functional group tolerance, making it valuable in the synthesis of complex organic molecules.
Building Block in Complex Molecule Synthesis
The compound serves as a valuable intermediate in the synthesis of elaborate molecular frameworks, including those found in pharmaceutical compounds and functional materials. The presence of the boronic acid group enables selective transformations, while the chlorobenzyloxy moiety can participate in or direct subsequent reactions.
Biological and Biomedical Applications
Drug Discovery Implications
The chlorobenzyloxy group may influence the compound's interaction with biological targets, potentially enhancing its bioavailability or target specificity. This structural feature could contribute to specific binding interactions with protein targets, making derivatives of this compound candidates for further investigation in drug discovery programs.
The compound's structural features suggest potential applications in the development of:
-
Proteasome inhibitors
-
Serine protease modulators
-
Glycosidase inhibitors
-
Anti-inflammatory agents
Comparative Analysis with Structural Isomers
Structural Variations
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid belongs to a family of isomeric compounds that differ in the position of the chlorine atom on the benzyloxy group. Related isomers include:
-
4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS: 849062-21-1)
-
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS: 849062-38-0)
These structural variations can significantly influence the compounds' physicochemical properties and reactivity patterns due to the different electronic and steric effects imposed by the position of the chlorine atom .
Research Findings and Future Directions
Current Research Status
Research on boronic acids, including derivatives like 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, continues to expand our understanding of their potential applications. Current investigations focus on optimizing their use in cross-coupling reactions, exploring new catalytic systems, and investigating their biological activities.
Emerging Applications
Recent research has identified several promising applications for functionalized boronic acids:
-
Development of boron-based pharmaceuticals
-
Application in molecular recognition and sensing
-
Utilization in self-assembly and supramolecular chemistry
-
Implementation in controlled-release drug delivery systems
Future Research Directions
Future studies involving 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid may focus on:
-
Optimization of synthesis conditions for improved yield and purity
-
Exploration of new biological activities through systematic screening
-
Development of novel applications in materials science
-
Investigation of structure-activity relationships to guide the design of more effective derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume